molecular formula C12H9ClN2O4S B2744256 N-(2-chlorophenyl)-4-nitrobenzenesulfonamide CAS No. 63132-66-1

N-(2-chlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2744256
CAS No.: 63132-66-1
M. Wt: 312.72
InChI Key: BYDVDWPYIVAHTA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a nitro group (-NO2) and a chlorophenyl group (-C6H4Cl)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-chloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-nitrobenzenesulfonamide can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of N-(2-chlorophenyl)-4-aminobenzenesulfonamide.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

N-(2-chlorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antibacterial and anticancer agents.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components and disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-chlorophenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

    N-(2-chlorophenyl)-4-chlorobenzenesulfonamide: Similar structure but with an additional chlorine atom on the benzene ring.

Uniqueness

N-(2-chlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDVDWPYIVAHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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